CID 5381446

Description

CID 5381446 is a unique identifier in the PubChem database, a comprehensive resource for chemical compound information. However, none of the provided evidence sources directly describe the structural, pharmacological, or biochemical properties of CID 5381446. PubChem entries typically include molecular weight, structural formulas, biological activity, and related compounds, but the absence of specific data in the evidence precludes a detailed introduction. For accurate characterization, direct access to PubChem or peer-reviewed literature would be required to retrieve its IUPAC name, molecular formula, and functional roles .

Properties

Molecular Formula |

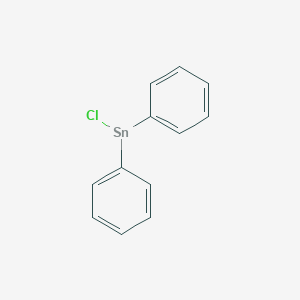

C12H10ClSn |

|---|---|

Molecular Weight |

308.37 g/mol |

InChI |

InChI=1S/2C6H5.ClH.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |

InChI Key |

HIBHFDUQYQGVGD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:

Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.

Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.

Oxidation: The alcohol is oxidized to 4-aminomethylcyclohexanone.

Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.

Industrial Production Methods

In industrial settings, the production of tranexamic acid involves similar steps but is optimized for large-scale synthesis. The process includes:

Catalytic hydrogenation: for the reduction step.

Oxidation: using oxidizing agents like potassium permanganate.

Carboxylation: using carbon dioxide under high pressure.

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

Oxidation: Tranexamic acid can be oxidized to form various derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group in tranexamic acid can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation is commonly used for reduction.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of tranexamic acid, such as substituted amines and carboxylic acids .

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.

Biology: Tranexamic acid is used to study the role of fibrinolysis in various biological processes.

Medicine: It is extensively researched for its antifibrinolytic properties and its use in treating bleeding disorders.

Industry: Tranexamic acid is used in the production of various pharmaceuticals and as an additive in certain industrial processes

Mechanism of Action

Tranexamic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. It binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such comparisons, based on structural, functional, and analytical criteria exemplified in the evidence:

Table 1: Framework for Compound Comparison

Key Observations from Evidence

Structural Comparisons :

- and highlight comparisons of steroid backbones (e.g., taurocholic acid vs. taurolithocholic acid) and oscillatoxin derivatives. Overlays of 3D structures and substituent analysis are critical for identifying functional group contributions .

- For CID 5381446, analogous comparisons would require evaluating its core structure (e.g., aromatic rings, side chains) against analogs.

Functional and Pharmacological Overlaps :

- –10 and 18 emphasize functional comparisons in chemotherapy-induced diarrhea (CID) management. For example, probiotics reduce CID incidence (OR = 0.26) more effectively than conventional therapies .

- If CID 5381446 were a therapeutic agent, its efficacy (e.g., IC50 values) and mechanisms (e.g., enzyme inhibition) would need benchmarking against existing drugs like loperamide or octreotide .

Analytical Differentiation: Mass spectrometry techniques, such as collision-induced dissociation (CID), enable differentiation of isomeric compounds (e.g., ginsenosides Rf and F11) based on fragmentation patterns . Similarly, CID 5381446 could be compared to structurally related compounds using tandem MS or NMR spectroscopy, though such data are absent in the evidence.

Limitations and Recommendations

To address this:

- Consult PubChem : Retrieve CID 5381446’s entry for molecular descriptors, bioactivity, and associated literature.

- Expand Literature Review : Prioritize studies on structurally related compounds (e.g., oscillatoxins, bile acids) or functional analogs in therapeutic contexts .

- Leverage Analytical Data : Apply methodologies from and to characterize CID 5381446’s fragmentation or interaction profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.